molecular formula C6H10N2S3 B14386266 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine CAS No. 90070-00-1

2,5-Bis(methylsulfanyl)thiophene-3,4-diamine

Cat. No.: B14386266
CAS No.: 90070-00-1
M. Wt: 206.4 g/mol
InChI Key: BDNGZQMHFGNCQV-UHFFFAOYSA-N
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Description

2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is a heterocyclic compound featuring a thiophene ring substituted with two methylsulfanyl groups at positions 2 and 5, and two amino groups at positions 3 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method includes the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes a series of reactions including cyclization and substitution to yield the desired product . The reaction conditions often involve the use of polar solvents such as ethanol or chloroform, and catalysts like potassium carbonate (K₂CO₃) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methylsulfanyl)thiophene-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atoms .

Mechanism of Action

The mechanism by which 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is unique due to the presence of both methylsulfanyl and amino groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

90070-00-1

Molecular Formula

C6H10N2S3

Molecular Weight

206.4 g/mol

IUPAC Name

2,5-bis(methylsulfanyl)thiophene-3,4-diamine

InChI

InChI=1S/C6H10N2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h7-8H2,1-2H3

InChI Key

BDNGZQMHFGNCQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)SC)N)N

Origin of Product

United States

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